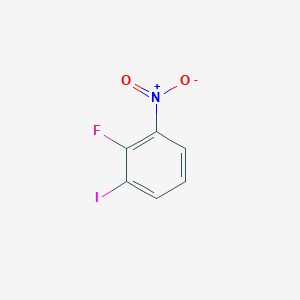

2-Fluoro-1-iodo-3-nitrobenzene

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-fluoro-1-iodo-3-nitrobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3FINO2/c7-6-4(8)2-1-3-5(6)9(10)11/h1-3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSBBGGJMXFKGAF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)I)F)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3FINO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.00 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Significance of Polyfunctionalized Arenes in Contemporary Chemical Synthesis

Polyfunctionalized arenes are foundational to modern chemical science, serving as core structural motifs in a vast array of functional molecules. rsc.orgnih.gov Their importance stems from the diverse reactivity and properties imparted by the various substituents on the aromatic ring. nih.gov These molecules are not only integral to the synthesis of pharmaceuticals, agrochemicals, and natural products but are also crucial in the development of advanced materials. rsc.orgnih.gov

The ability to introduce multiple, different functional groups onto a single benzene (B151609) ring allows for a high degree of molecular diversity and complexity. nih.gov This is particularly valuable in medicinal chemistry, where the specific arrangement of substituents can dictate a molecule's interaction with biological targets, influencing its efficacy as a drug. alfa-chemistry.com For instance, arene structures are central to numerous blockbuster drugs, and their tailored functionalization is a key aspect of drug discovery and development. alfa-chemistry.com In materials science, the properties of polymers and other advanced materials, such as stability and heat resistance, are directly linked to the functional groups on their aromatic components. alfa-chemistry.com

The construction of these highly substituted arenes is a major focus of organic synthesis. nih.gov Traditional methods often involve sequential modifications of simpler aromatic precursors. nih.gov However, contemporary strategies increasingly focus on more efficient approaches like benzannulation and multi-component reactions, which can assemble complex arene structures in fewer steps with greater control over the final arrangement of functional groups. rsc.orgresearchgate.net

The Strategic Position of 2 Fluoro 1 Iodo 3 Nitrobenzene in Halogenated Nitrobenzene Chemistry

Within the broad class of polyfunctionalized arenes, halogenated nitrobenzenes are particularly useful synthetic intermediates. The compound 2-Fluoro-1-iodo-3-nitrobenzene holds a strategic position due to the distinct and orthogonal reactivity of its three functional groups. The presence of a fluorine atom, an iodine atom, and a nitro group on adjacent carbons of the benzene (B151609) ring provides chemists with a versatile toolkit for sequential and site-selective transformations.

The different halogens, fluorine and iodine, offer differential reactivity in cross-coupling reactions, a cornerstone of modern organic synthesis. The carbon-iodine bond is significantly more reactive than the carbon-fluorine bond in common palladium-catalyzed reactions such as Suzuki, Hiyama, and Negishi couplings. uni-muenchen.dethieme-connect.com This allows for selective reaction at the iodine-bearing position while leaving the fluorine atom intact for subsequent transformations. For example, the iodine can be readily displaced in a Suzuki coupling to form a new carbon-carbon bond, a reaction widely used to create biaryl structures found in many pharmaceuticals and materials. vulcanchem.com

The nitro group is a strong electron-withdrawing group, which activates the benzene ring towards nucleophilic aromatic substitution (SNAr). fluoromart.com This allows for the displacement of the fluorine atom, which is positioned ortho to the nitro group and thus highly activated, by a variety of nucleophiles. Furthermore, the nitro group itself can be readily reduced to an amine, which then serves as a handle for a vast array of further functionalizations, including diazotization followed by Sandmeyer-type reactions or amide bond formations. smolecule.com

This combination of a highly reactive iodine for cross-coupling, an activatable fluorine for nucleophilic substitution, and a reducible nitro group for conversion to an amine makes this compound a powerful and versatile building block. It allows for a programmed, stepwise introduction of different molecular fragments, enabling the efficient synthesis of highly complex and specifically substituted aromatic compounds.

Overview of Current Research Trajectories for 2 Fluoro 1 Iodo 3 Nitrobenzene

Direct Synthesis Approaches to this compound Precursors

The direct synthesis of this compound in a single step is synthetically challenging due to the difficulty in controlling the regioselectivity of the three different substituents. Therefore, the synthesis typically proceeds through the preparation of disubstituted precursors.

Electrophilic Aromatic Substitution for Fluorination and Iodination: Challenges and Indirect Methods

Direct electrophilic fluorination of aromatic compounds is often problematic due to the high reactivity of elemental fluorine, which can lead to over-fluorination and a mixture of products. wikipedia.org Consequently, specialized electrophilic fluorinating agents, such as Selectfluor® (F-TEDA-BF₄), are often employed. nih.gov However, achieving regioselectivity in the fluorination of a substituted benzene (B151609) ring remains a significant hurdle.

Electrophilic iodination, on the other hand, is a more manageable process. It is typically carried out using molecular iodine in the presence of an oxidizing agent, such as nitric acid or a copper salt, to generate a more potent electrophilic iodine species (I⁺). wikipedia.orgnih.gov For instance, the synthesis of 1-iodo-3-nitrobenzene (B31131) can be achieved through the nitration of iodobenzene (B50100). ijrar.org

Given the challenges of direct electrophilic halogenation, indirect methods are often preferred. A common and effective strategy for introducing a halogen is the Sandmeyer reaction, which involves the diazotization of an aromatic amine followed by treatment with a copper(I) halide. nih.govresearchgate.net For example, 1-iodo-3-nitrobenzene can be synthesized from 3-nitroaniline (B104315) by diazotization with sodium nitrite (B80452) in the presence of a strong acid, followed by the addition of potassium iodide. wikipedia.orglkouniv.ac.in Similarly, the Balz-Schiemann reaction, a variation of the Sandmeyer reaction, is a well-established method for introducing a fluorine atom by treating a diazonium salt with fluoroboric acid (HBF₄). researchgate.netrushim.ru

Aromatic Nitration Strategies for Polyfunctionalized Benzenes

Aromatic nitration is a fundamental electrophilic aromatic substitution reaction, typically achieved by using a mixture of concentrated nitric acid and sulfuric acid. nih.govlibretexts.org The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺).

The regioselectivity of nitration on a substituted benzene ring is governed by the directing effects of the existing substituents. For instance, in the synthesis of a precursor like 2-fluoronitrobenzene, the fluorine atom, being an ortho-, para-director, would direct the incoming nitro group to the ortho and para positions. thieme-connect.com To obtain 2-fluoronitrobenzene, one could start with 2-chloroaniline, perform a Sandmeyer reaction to introduce the nitro group, and then carry out a halogen exchange reaction (halex) to replace the chlorine with fluorine using a fluoride (B91410) salt like potassium fluoride in a high-boiling solvent. thieme-connect.comimperial.ac.uk

The nitration of a di-substituted benzene, such as 1-fluoro-2-iodobenzene, would be influenced by both the fluoro and iodo groups, which are both ortho-, para-directors. wikipedia.orgijrar.org This would likely lead to a mixture of isomers, making the isolation of the desired this compound challenging. The fluorine atom is a stronger para-director than iodine, which directs to ortho and para positions more evenly. wikipedia.org

Functional Group Interconversions in the Synthesis of this compound Derivatives

Functional group interconversion (FGI) is a powerful strategy in multi-step synthesis, allowing for the introduction of functional groups that may not be compatible with earlier reaction conditions or for the modification of existing groups to achieve the desired substitution pattern. kashanu.ac.irlibretexts.org

Regioselective Introduction of Halogen and Nitro Moieties

The synthesis of polysubstituted benzenes heavily relies on the predictable directing effects of substituents. libretexts.orgacs.org Halogens (F, Cl, Br, I) are ortho-, para-directing deactivators, while the nitro group is a strong meta-directing deactivator. sci-hub.se

A plausible synthetic route to this compound could involve starting with a precursor where the directing effects can be exploited to install the substituents in the correct positions. For example, starting with 2-fluoroaniline, one could perform an iodination reaction. The amino group is a strong ortho-, para-director, and the fluorine is also an ortho-, para-director. Iodination would likely occur at the positions ortho or para to the amino group. Subsequent diazotization of the resulting amino-iodo-fluorobenzene and introduction of the nitro group via a Sandmeyer-type reaction could be a potential, albeit complex, route.

Another strategy could involve the nitration of 1-fluoro-2-iodobenzene. As both halogens are ortho-, para-directors, the nitro group would be directed to the positions ortho and para to each halogen. This would result in a mixture of isomers, including the desired 3-nitro product, which would require separation.

Strategic Reduction of Nitro Groups to Amino Functionalities in Fluoronitrobenzenes

The reduction of a nitro group to an amino group is a common and highly useful transformation in the synthesis of aromatic compounds. rushim.ru This conversion is typically achieved through catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or with metals such as iron, tin, or zinc in an acidic medium. researchgate.net

This FGI is particularly valuable as the amino group is a strong activating and ortho-, para-directing group, in contrast to the deactivating and meta-directing nitro group. This allows for a change in the regiochemical outcome of subsequent electrophilic substitution reactions. For instance, a nitro group can be used to direct a substitution to a meta position, and then be reduced to an amino group to direct further substitutions to the ortho and para positions.

In the context of fluoronitrobenzenes, the reduction of the nitro group provides access to fluoroanilines, which are versatile intermediates for further functionalization, including diazotization and subsequent Sandmeyer reactions to introduce a variety of other substituents. researchgate.net

Advanced Cross-Coupling Reactions in the Construction of this compound Analogs

Modern synthetic chemistry offers a plethora of cross-coupling reactions that are invaluable for the construction of complex aromatic systems. The iodo-substituent in this compound and its precursors makes it an excellent substrate for such reactions.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions, allow for the formation of carbon-carbon bonds by coupling an organohalide with an organoboron, alkene, or alkyne species, respectively. The iodo group is highly reactive in these transformations. For example, 1-iodo-3-nitrobenzene can be used in palladium-catalyzed cross-coupling reactions to synthesize various substituted biphenyls and other complex aromatic structures. researchgate.net

Copper-catalyzed cross-coupling reactions also play a significant role. For instance, a copper-catalyzed cross-coupling of two different aromatic compounds can be achieved using an iodine oxidant, which involves the initial iodination of one arene followed by arylation. nih.gov

Palladium-Catalyzed Cross-Coupling Methods: Suzuki-Miyaura, Kumada, and Stille Reactions with Halogenated Nitrobenzenes

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. The Suzuki-Miyaura, Kumada, and Stille reactions are prominent examples, each utilizing different organometallic reagents to couple with aryl halides.

Suzuki-Miyaura Reaction: This reaction couples an organoboron reagent (like a boronic acid or ester) with an organic halide or triflate. It is known for its mild reaction conditions and tolerance of a wide range of functional groups. researchgate.net In the context of halogenated nitrobenzenes, the choice of catalyst and ligand is crucial for efficient coupling. For instance, the Suzuki-Miyaura coupling of nitroarenes has been achieved using palladium catalysts with specific phosphine-based ligands like BrettPhos, SPhos, and RuPhos. mdpi.com The reaction typically proceeds via a catalytic cycle involving oxidative addition of the aryl halide to a Pd(0) complex, transmetalation with the organoboron compound, and reductive elimination to yield the coupled product and regenerate the catalyst. researchgate.net The presence of a nitro group can influence the reactivity, and in some cases, the C-NO2 bond itself can be cleaved and participate in the coupling. mdpi.com Fluorinated terphenyls have been synthesized via one-pot, site-selective Suzuki-Miyaura reactions of 1,4-dibromo-2-fluorobenzene (B72686) with different arylboronic acids. researchgate.net

Kumada Reaction: The Kumada coupling employs a Grignard reagent (organomagnesium halide) as the coupling partner with an organic halide. wikipedia.orgorganic-chemistry.org This reaction was one of the first palladium- or nickel-catalyzed cross-coupling methods developed. organic-chemistry.org While economically advantageous due to the direct use of Grignard reagents, its application can be limited by the functional group tolerance, as Grignard reagents are highly reactive. organic-chemistry.orgumb.edu For halogenated nitrobenzenes, the presence of the nitro group can be problematic, as it can react with the Grignard reagent. semanticscholar.org However, with appropriate catalyst selection, such as nickel pincer complexes, Kumada couplings of nonactivated alkyl halides with aryl and heteroaryl Grignard reagents bearing various functional groups have been successfully performed. acs.org

Stille Reaction: The Stille reaction utilizes an organotin compound (stannane) to couple with an organic halide or triflate. A key advantage of the Stille reaction is the tolerance of a wide array of functional groups, as organotin reagents are generally less reactive than their organoboron and organomagnesium counterparts. This reaction has broad scope and is not limited to the formation of biaryls. umb.edu

| Reaction | Organometallic Reagent | Catalyst | Key Features |

| Suzuki-Miyaura | Organoboron (e.g., boronic acid) | Palladium | Mild conditions, high functional group tolerance. researchgate.net |

| Kumada | Grignard Reagent (Organomagnesium) | Palladium or Nickel | Economical, uses readily available Grignard reagents. organic-chemistry.org |

| Stille | Organotin (Stannane) | Palladium | High functional group tolerance, broad scope. umb.edu |

Copper-Mediated Cross-Coupling and Fluoroalkylation Reactions Involving Aryl Iodides

Copper-catalyzed or mediated reactions provide a valuable alternative and complement to palladium-catalyzed methods, particularly for the formation of carbon-heteroatom bonds and for fluoroalkylation.

Copper-Mediated Cross-Coupling: The Ullmann condensation, a classic copper-promoted reaction, has been a cornerstone for forming aryl-aryl and aryl-heteroatom bonds, though it often requires harsh conditions. acs.org Modern advancements have led to milder and more versatile copper-catalyzed cross-coupling reactions. Ligand-free copper oxide (Cu2O) has been shown to effectively catalyze the coupling of alkynes with aryl iodides, tolerating a range of functional groups. organic-chemistry.org The choice of ligand, base, and solvent is often critical for the success of these reactions. acs.org For instance, copper iodide in combination with ligands like proline or ethylene (B1197577) glycol can facilitate the amination or arylation of aryl iodides under milder conditions. acs.orgresearchgate.net Microwave-assisted copper-catalyzed couplings of alkynes with aryl iodides have also been developed to accelerate reaction times. thieme-connect.com

Copper-Mediated Fluoroalkylation: The introduction of fluoroalkyl groups is of significant interest in medicinal and materials chemistry. Copper-mediated methods have emerged as a powerful tool for this transformation. The (2-pyridyl)sulfonyl group has been identified as a multifunctional group that facilitates the copper-mediated cross-coupling of α-fluoro sulfones with aryl iodides. acs.orgfigshare.comthieme-connect.com This methodology allows for the efficient conversion of a wide range of aryl iodides into monofluoroalkylated products. acs.org Directing groups on the aryl halide can significantly enhance the reactivity of aryl bromides and chlorides in copper-mediated fluoroalkylation reactions by accelerating the oxidative addition step. nih.gov

Transition-Metal-Free Arylation via Hypervalent Iodine Reagents

Hypervalent iodine reagents, particularly diaryliodonium salts, have gained prominence as effective electrophilic arylating agents in transition-metal-free C-C and carbon-heteroatom bond formations. beilstein-journals.orgnih.gov These reagents are attractive due to their high reactivity, mild reaction conditions, and environmentally friendly characteristics. beilstein-journals.orgresearchgate.net

Diaryliodonium salts can participate in various arylation reactions, including the arylation of phenols and amides, without the need for a metal catalyst. rsc.orgrsc.org The reaction often proceeds via an intramolecular aryl rearrangement or by direct reaction with a nucleophile. beilstein-journals.org The choice of counterion and the structure of the diaryliodonium salt can influence the reaction's efficiency and selectivity. rsc.org For example, fluoride and acetate (B1210297) counterions can directly activate phenol (B47542) nucleophilicity, allowing reactions to proceed under milder conditions. rsc.org This methodology provides a sustainable alternative to traditional metal-catalyzed cross-coupling reactions for the synthesis of complex aromatic structures. nih.govresearchgate.net

Nucleophilic Aromatic Substitution (SNAr) in the Derivatization and Synthesis of this compound Scaffolds

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for modifying aromatic rings, especially those activated by electron-withdrawing groups. It provides a direct route to introduce a variety of nucleophiles onto an aromatic core.

Mechanistic Considerations and Reactivity Trends in SNAr of Activated Aryl Halides, including Fluorine and Iodine

The SNAr reaction typically proceeds through a two-step addition-elimination mechanism. uomustansiriyah.edu.iqlibretexts.org In the first, rate-determining step, a nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.orgwikipedia.org The aromaticity of the ring is temporarily disrupted in this step. In the second, faster step, the leaving group is expelled, restoring the aromaticity of the ring. uomustansiriyah.edu.iq

Influence of Electron-Withdrawing Groups (e.g., Nitro) on SNAr Pathways

The presence of strong electron-withdrawing groups (EWGs), such as a nitro group (-NO2), is crucial for activating the aromatic ring towards nucleophilic attack. wikipedia.orgpressbooks.pub These groups must be positioned ortho or para to the leaving group to effectively stabilize the negative charge of the Meisenheimer complex through resonance. csbsju.edupressbooks.pub The more EWGs present on the ring, the more reactive the aryl halide becomes in SNAr reactions. pressbooks.pub The nitro group, being a powerful activator, facilitates SNAr reactions even with weak nucleophiles under relatively mild conditions. wikipedia.org The stabilization of the intermediate by the nitro group is a key factor driving the reaction forward. csbsju.edu

| Feature | Description |

| Mechanism | Two-step addition-elimination via a Meisenheimer complex. uomustansiriyah.edu.iqlibretexts.org |

| Rate-Determining Step | Nucleophilic addition to form the intermediate. uomustansiriyah.edu.iqstackexchange.com |

| Leaving Group Reactivity | Typically F > Cl > Br > I, due to the inductive effect of fluorine stabilizing the intermediate. nih.govcsbsju.edu |

| Role of EWGs | Essential for activating the ring and stabilizing the Meisenheimer complex, especially when ortho/para to the leaving group. wikipedia.orgcsbsju.edupressbooks.pub |

Halogen Specificity and Mechanistic Nuances in SNAr of Fluoro- and Iodo-Nitrobenzenes

In di- or polyhalogenated nitrobenzenes, the site of nucleophilic attack is determined by a combination of factors, including the nature of the halogens and the position of the nitro group. The high electronegativity of fluorine makes the carbon it is attached to more electrophilic and better able to stabilize the incoming negative charge during the formation of the Meisenheimer complex. nih.govstackexchange.com

In compounds containing both fluorine and iodine, such as this compound, the fluorine atom is generally the more reactive leaving group in SNAr reactions due to the "element effect". nih.gov However, the outcome can be influenced by the nature of the nucleophile and the reaction conditions. rsc.org Studies on the reactions of various nucleophiles with p-fluoronitrobenzene and p-iodonitrobenzene have shown that the pattern of halogen mobility can change depending on the nucleophile. rsc.org For some nucleophiles, the rate-limiting step can shift from the formation of the initial intermediate to its subsequent transformation, which can alter the observed reactivity order of the halogens. rsc.org Therefore, while fluorine is typically the preferred leaving group, the specific reaction conditions and the nucleophile employed must be considered to predict the outcome in polyhalogenated nitroaromatic systems.

Intrinsic Reactivity of the Aromatic Ring in this compound

The reactivity of the aromatic ring in this compound is a product of the combined and sometimes competing effects of its substituents. The nitro group is a powerful deactivating group for electrophilic substitution and an activating group for nucleophilic substitution. Conversely, the halogen atoms are deactivating for electrophilic substitution but ortho, para-directing.

Electrophilic aromatic substitution (EAS) on the this compound ring is significantly hindered. The nitro group, due to its strong electron-withdrawing nature through both resonance and inductive effects, deactivates the entire ring towards attack by electrophiles. libretexts.orgmasterorganicchemistry.com Halogens are also deactivating groups, further reducing the ring's nucleophilicity.

The directing effects of the substituents are summarized in the table below. The nitro group directs incoming electrophiles to the meta positions (C5), while the fluorine and iodine atoms direct to their respective ortho and para positions.

| Substituent | Position | Inductive Effect | Resonance Effect | Overall Effect on EAS | Directing Influence |

| -NO₂ | C3 | -I (Withdrawing) | -M (Withdrawing) | Strongly Deactivating | Meta (C5) |

| -F | C2 | -I (Withdrawing) | +M (Donating) | Deactivating | Ortho (C4), Para (C6) |

| -I | C1 | -I (Withdrawing) | +M (Donating) | Deactivating | Ortho (C2, C6), Para (C4) |

Given that all three substituents deactivate the ring, harsh reaction conditions would be required for any electrophilic substitution to occur. libretexts.org The primary site of substitution would likely be C5, the only position activated by two of the three groups (meta to -NO₂ and ortho/para to the halogens). However, electrophilic substitution reactions on such heavily deactivated systems are generally uncommon and low-yielding. smolecule.com

In stark contrast to its inertness towards electrophiles, the aromatic ring of this compound is highly activated for nucleophilic aromatic substitution (SNAr). pressbooks.pubmasterorganicchemistry.com The potent electron-withdrawing nitro group significantly lowers the electron density of the ring, making it susceptible to attack by nucleophiles. This effect is most pronounced at the ortho and para positions relative to the nitro group. libretexts.org

In this molecule, both the iodine (C1) and the fluorine (C2) are positioned ortho to the nitro group (C3), making them potential leaving groups in an SNAr reaction. The general order of leaving group ability in SNAr reactions where the first step (addition of the nucleophile) is rate-determining is F > Cl > Br > I. masterorganicchemistry.com This is because the highly electronegative fluorine atom strongly polarizes the C-F bond, making the carbon atom more electrophilic and thus more susceptible to nucleophilic attack. researchgate.net Based on this principle, nucleophilic attack would be expected to preferentially displace the fluorine atom.

However, the large size of the iodine atom can introduce significant steric strain, which is relieved upon the formation of the tetrahedral intermediate (Meisenheimer complex). researchgate.net This relief of strain can lower the activation energy for substitution at the iodine-bearing carbon. Furthermore, the C-I bond is the weakest among the carbon-halogen bonds, which becomes a critical factor if the departure of the leaving group is involved in the rate-determining step or if alternative mechanisms are at play. researchgate.net Therefore, the regioselectivity of nucleophilic attack is not always straightforward and can be influenced by the reaction mechanism, the nature of the nucleophile, and the reaction conditions.

Elucidation of Reaction Mechanisms for Transformations Involving this compound

The diverse substitution pattern on this compound allows for multiple competing reaction mechanisms, including the classical SNAr pathway involving Meisenheimer complexes, radical pathways, and transition-metal-catalyzed processes.

The hallmark of the SNAr mechanism is the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. wikipedia.orgcolby.edu In the case of this compound, a nucleophile can attack either the carbon bearing the fluorine or the one bearing the iodine.

The negative charge of the resulting Meisenheimer complex is delocalized onto the nitro group, which provides substantial stabilization. pressbooks.pub The stability of this intermediate is crucial for the reaction to proceed. While the high electronegativity of fluorine favors the initial attack at C2, the potential for steric decompression at C1 makes substitution of the iodine plausible. researchgate.net

Recent studies on other fluoroarenes have also proposed the possibility of a concerted SNAr (CSNAr) mechanism, where the attack of the nucleophile and the departure of the leaving group occur in a single step without the formation of a stable Meisenheimer intermediate. acs.org Whether the reaction of this compound proceeds via a stepwise mechanism with a distinct Meisenheimer intermediate or a concerted pathway could depend on the specific nucleophile and solvent system employed.

An alternative pathway for nucleophilic substitution, particularly for aryl iodides, is the radical nucleophilic substitution (SRN1) mechanism. researchgate.net This multi-step process is initiated by a single-electron transfer (SET) to the aryl halide, forming a radical anion.

For o-iodonitrobenzene, which is structurally similar to the iodo-nitro moiety in the target compound, evidence suggests that a non-chain SRN1 reaction can occur. researchgate.net The proposed mechanism for this compound would be:

Electron Transfer: An electron is transferred to the molecule to form a radical anion.

Fragmentation: The radical anion rapidly loses an iodide ion (I⁻) to form a 2-fluoro-3-nitrophenyl radical.

Radical Coupling: This highly reactive aryl radical then couples with a nucleophile to form a new radical anion, which is subsequently oxidized to the final product.

This radical pathway provides a compelling explanation for the reactivity of aryl iodides in nucleophilic substitutions under conditions where aryl fluorides, chlorides, or bromides might be unreactive. researchgate.net The feasibility of this mechanism for this compound highlights the potential for complex competition between SNAr and SRN1 pathways.

The reactivity of this compound can be precisely controlled and directed through transition-metal catalysis. The carbon-iodine bond is significantly more reactive than the carbon-fluorine bond in common catalytic cycles, such as those involving palladium or copper. colby.edu

Palladium-Catalyzed Cross-Coupling: Reactions like the Suzuki-Miyaura, Heck, and Sonogashira couplings are expected to proceed with high selectivity at the C1 position. colby.edusigmaaldrich.com A typical Suzuki-Miyaura coupling, for instance, would involve the oxidative addition of the palladium(0) catalyst into the C-I bond, followed by transmetalation with an organoboron reagent and reductive elimination to form a new carbon-carbon bond, leaving the C-F and C-NO₂ bonds intact. This offers a powerful strategy for the selective functionalization of the molecule.

Copper-Catalyzed Reactions: Copper-mediated reactions are also widely used for forming carbon-heteroatom and carbon-carbon bonds with aryl halides. These reactions can sometimes proceed under milder conditions than their palladium-catalyzed counterparts and may offer different selectivity profiles.

The use of specific ligands in these catalytic systems is crucial for modulating the reactivity and stability of the metal center, thereby controlling the efficiency and selectivity of the transformation. nih.gov

Intramolecular and Intermolecular Reactions of this compound and its Analogs

The strategic placement of fluoro, iodo, and nitro groups on a benzene ring, as seen in this compound and its analogs, creates a versatile platform for complex organic transformations. The interplay between the electron-withdrawing nitro group, the highly reactive iodo substituent, and the modulating fluoro group governs the molecule's reactivity, particularly in metal-catalyzed and base-mediated reactions. This section explores the intramolecular and intermolecular reactions of this class of compounds, focusing on pathways that lead to the construction of complex fused heterocyclic systems and the competitive side reactions that can influence the outcome of these transformations.

Cyclization Reactions and Annulation Pathways Leading to Fused Systems

The unique substitution pattern of this compound analogs makes them ideal precursors for constructing polycyclic aromatic and heteroaromatic frameworks through cyclization and annulation reactions. These reactions often proceed via palladium, copper, or even transition-metal-free pathways, leading to valuable molecular scaffolds such as fluorenones, indoles, and other fused heterocycles.

Palladium-catalyzed annulation reactions represent a powerful tool for building fused ring systems. For instance, analogs such as 2-haloarenecarboxaldehydes can react with arynes to furnish fluoren-9-ones. In a notable example, 6-fluoro-2-iodobenzaldehyde, an analog of our subject compound, undergoes a clean reaction with a benzyne (B1209423) precursor to provide 1-fluorofluoren-9-one in high yield. nih.gov This process is believed to proceed through a catalytic cycle involving the oxidative cyclization of palladium(0) with the aryne, followed by oxidative addition of the iodo-benzaldehyde and subsequent reductive eliminations. nih.gov The reaction is tolerant of various halogen substituents, as demonstrated by the selective reaction of 5-bromo-2-iodobenzaldehyde (B52014) to yield 2-bromofluoren-9-one. nih.gov

| Entry | 2-Haloarenecarboxaldehyde | Product | Yield (%) |

| 1 | 2-Iodobenzaldehyde | Fluoren-9-one | 85 |

| 2 | 6-Fluoro-2-iodobenzaldehyde | 1-Fluorofluoren-9-one | 82 |

| 3 | 5-Bromo-2-iodobenzaldehyde | 2-Bromofluoren-9-one | 78 |

Reaction conditions: 2-haloarenecarboxaldehyde, 2-(trimethylsilyl)phenyl trifluoromethanesulfonate, Pd(OAc)₂, P(o-tolyl)₃, CsF, MeCN, 80 °C.

Another significant annulation pathway involves the palladium-catalyzed reaction of 2-iodoanilines with internal alkynes to construct the indole (B1671886) nucleus, a core structure in many natural products and pharmaceuticals. The regioselectivity of this annulation can be controlled by the choice of phosphine (B1218219) ligand. For example, the reaction of o-iodoaniline with a trifluoromethylated alkyne using a palladium catalyst with triphenylphosphine (B44618) (PPh₃) as a ligand preferentially yields 2-fluoroalkylated indoles. acs.org In contrast, employing tri(o-tolyl)phosphine (P(o-Tol)₃) as the ligand reverses the regioselectivity, favoring the formation of 3-fluoroalkylated indoles. acs.org This ligand-controlled regioselectivity provides a versatile method for synthesizing specifically substituted indole derivatives.

| Entry | Alkyne Substituent (R) | Ligand | Product Ratio (2-isomer : 3-isomer) | Total Yield (%) |

| 1 | p-ClC₆H₄ | PPh₃ | 80 : 20 | 92 |

| 2 | p-ClC₆H₄ | P(o-Tol)₃ | 34 : 66 | 95 |

| 3 | C₆H₅ | PPh₃ | 83 : 17 | 93 |

| 4 | C₆H₅ | P(o-Tol)₃ | 36 : 64 | 94 |

Reaction conditions: o-iodoaniline, fluoroalkylated alkyne, Pd₂(dba)₃·CHCl₃, ligand, Et₃N, DMF, 80 °C.

Furthermore, intramolecular cyclization offers a direct route to fused systems. Analogs like 1-(benzyloxy)-2-iodo-3-nitrobenzenes can undergo transition-metal-free intramolecular cyclization at elevated temperatures in the presence of tetramethylammonium (B1211777) fluoride tetrahydrate (TMAF·4H₂O) to produce dibenzofuran (B1670420) derivatives. jst.go.jp This reaction proceeds via a homolytic aromatic substitution mechanism. jst.go.jp Similarly, 1-iodo-2-nitroarenes can serve as starting materials for the one-pot, three-component synthesis of 2-substituted benzothiazoles, another important class of fused heterocycles. organic-chemistry.org

Competitive Homocoupling and Other Side Reactions in Metal-Mediated Processes

While metal-mediated reactions of this compound and its analogs are powerful for constructing complex molecules, they are often accompanied by competitive side reactions. The most prevalent of these is homocoupling, where two molecules of the aryl iodide couple to form a symmetrical biaryl. This side reaction is particularly common in both palladium- and copper-catalyzed processes.

In copper-mediated reactions, a competition between the desired cross-coupling, intramolecular cyclization, and homocoupling is frequently observed. cas.cn The selectivity among these pathways can often be controlled by tuning the reaction conditions or the substituents on the substrate. cas.cn The classic Ullmann reaction, which uses copper to couple aryl halides, is essentially a homocoupling process. organic-chemistry.org For instance, the reaction of 2,3-di-iodonitrobenzene with copper bronze yields not only cyclized products but also the homocoupled 2,2′-di-iodo-6,6′-dinitrobiphenyl. rsc.org Similarly, subjecting 1-iodo-2-nitrobenzene (B31338) to Ullmann conditions leads to the formation of 2,2′-dinitrobiphenyl. rsc.org

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are also susceptible to homocoupling. yonedalabs.com The presence of Pd(II) species, often resulting from incomplete reduction of a Pd(II) precatalyst or the presence of oxygen, can promote the homocoupling of organoboron reagents. yonedalabs.com In the context of using nitroarenes as electrophiles in Suzuki-Miyaura reactions, homocoupling of the boronic acid partner is a known side reaction, particularly when the boronic acid bears electron-deficient groups. acs.org

Besides homocoupling, other side reactions can impede desired transformations. In some palladium-catalyzed reactions involving substrates like 1-iodo-2-nitrobenzene, the catalyst can be rendered inactive. It is surmised that the palladium center coordinates to the ortho-nitro group, forming a stable chelate that prevents it from participating in the catalytic cycle. scholaris.ca Another potential side reaction for nitro-substituted aryl halides is denitrative coupling, where the C-NO₂ bond is cleaved and participates in the coupling instead of the C-I bond. acs.orgorganic-chemistry.org While this can be harnessed for specific synthetic goals, it represents an undesired pathway when C-I bond reactivity is intended. The balance between these competing pathways is delicate and highly dependent on the choice of metal, ligand, base, and solvent, making careful optimization crucial for achieving the desired synthetic outcome.

Computational and Theoretical Chemistry Studies of 2 Fluoro 1 Iodo 3 Nitrobenzene

Density Functional Theory (DFT) Applications in Understanding Electronic Structure

DFT has become an indispensable tool for elucidating the electronic characteristics of complex organic molecules. By solving approximations of the Schrödinger equation, DFT can accurately predict molecular geometries, orbital energies, and charge distributions, which are fundamental to understanding chemical behavior.

The first step in a computational study is typically to determine the most stable three-dimensional structure of the molecule through geometry optimization. For 2-Fluoro-1-iodo-3-nitrobenzene, this process involves calculating the total energy of the molecule for various arrangements of its atoms and finding the conformation with the minimum energy.

Due to the presence of three bulky and electronically distinct adjacent substituents (fluoro, iodo, and nitro groups), significant steric strain is expected. This steric hindrance can force the nitro group and the C-I bond to twist out of the plane of the benzene (B151609) ring to achieve a more stable, lower-energy conformation. Conformational analysis, often performed by systematically rotating the C-N and C-I bonds and calculating the energy at each step, can identify the global minimum energy structure. researchgate.net Theoretical calculations on related o-iodonitrobenzenes have shown that the nitro group is often twisted from the ring plane. researchgate.net The optimized geometric parameters, such as bond lengths and angles, provide a precise structural model.

Table 1: Predicted Optimized Geometrical Parameters for this compound

| Parameter | Predicted Value | Description |

| C-I Bond Length | ~2.10 Å | The covalent bond between Carbon 1 and Iodine. |

| C-F Bond Length | ~1.35 Å | The covalent bond between Carbon 2 and Fluorine. |

| C-N Bond Length | ~1.48 Å | The covalent bond between Carbon 3 and the Nitro group. |

| O-N-O Angle | ~124° | The angle within the nitro group. |

| Dihedral Angle (C-C-N-O) | 10°-30° | The twist of the nitro group out of the benzene ring plane. |

| Dihedral Angle (C-C-C-I) | 5°-20° | The twist of the iodo group out of the benzene ring plane. |

Note: These are estimated values based on DFT calculations of similar substituted nitrobenzenes. Actual values would require specific calculations for this molecule.

Frontier Molecular Orbital (FMO) theory is central to explaining chemical reactivity. imperial.ac.uk The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ossila.com The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO's energy indicates its ability to accept electrons. ossila.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net

For this compound, the HOMO is expected to be distributed primarily over the electron-rich iodobenzene (B50100) moiety. The LUMO, conversely, is anticipated to be localized on the strongly electron-withdrawing nitro group (-NO₂). This spatial separation of the frontier orbitals is characteristic of a "push-pull" system and is fundamental to its reactivity. A smaller HOMO-LUMO gap suggests that the molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net

Table 2: Conceptual Frontier Molecular Orbital Properties for this compound

| Orbital | Predicted Energy (eV) | Primary Localization | Implication |

| HOMO | -6.5 to -7.5 | Aromatic Ring, Iodine Atom | Site of electron donation (nucleophilic character) |

| LUMO | -2.0 to -3.0 | Nitro Group (N and O atoms) | Site of electron acceptance (electrophilic character) |

| HOMO-LUMO Gap | 3.5 to 5.5 | Entire Molecule | Indicator of chemical reactivity and stability |

Note: These are conceptual values based on published data for related nitroaromatic compounds. researchgate.netresearchgate.net

The distribution of electron density within a molecule governs its electrostatic interactions. A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. researchgate.netorganica1.org It is a powerful tool for predicting where a molecule is likely to be attacked by electrophiles or nucleophiles.

In an MEP map of this compound:

Negative Regions (Red/Yellow): These areas of high electron density are found around the electronegative oxygen atoms of the nitro group and the fluorine atom. These sites are susceptible to electrophilic attack. researchgate.net

Positive Regions (Blue): These electron-deficient areas are typically located around the hydrogen atoms of the benzene ring. Crucially, a distinct region of positive potential, known as a sigma-hole (σ-hole), is predicted to exist on the outermost portion of the iodine atom, along the axis of the C-I bond. acs.orgnih.gov This σ-hole is a key feature that enables halogen bonding.

Neutral Regions (Green): These represent areas of relatively neutral electrostatic potential, such as the carbon framework of the benzene ring.

The MEP map visually confirms the electronic push-pull effect of the substituents, highlighting the electron-withdrawing nature of the nitro and fluoro groups and the unique electronic character of the iodine atom.

Computational Insights into Reactivity and Reaction Mechanisms

Beyond static electronic structure, computational chemistry can model the dynamic processes of chemical reactions, providing a window into how transformations occur.

DFT calculations are instrumental in mapping out the potential energy surface of a chemical reaction. This involves identifying the structures and energies of reactants, products, intermediates, and, most importantly, transition states. A transition state is the highest energy point along the lowest energy path from reactants to products and is critical for determining the reaction rate. acs.org

For reactions involving this compound, such as nucleophilic aromatic substitution (SNAr) or single-electron transfer (SET) processes nih.gov, computational chemists can:

Locate the Transition State (TS): Algorithms are used to find the specific molecular geometry of the transition state.

Calculate Activation Energy (Ea): The energy difference between the reactants and the transition state determines the activation barrier for the reaction. A lower activation energy implies a faster reaction.

Determine Reaction Energetics (ΔE): The energy difference between the reactants and the products indicates whether a reaction is exothermic (releases energy) or endothermic (requires energy).

These calculations can predict which positions on the aromatic ring are most susceptible to substitution and can elucidate complex, multi-step reaction mechanisms. acs.orgnih.gov

Halogen bonding is a highly directional, non-covalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site (a Lewis base). acs.orgnih.gov In this compound, the electron-withdrawing nitro and fluoro groups enhance the positivity of the σ-hole on the iodine atom, making it a potent halogen bond donor. semanticscholar.org

Computational studies can analyze these interactions by:

Modeling Complexes: Creating a computational model of this compound interacting with a halogen bond acceptor, such as pyridine (B92270) or a halide anion.

Calculating Interaction Energies: Determining the strength of the halogen bond, which can be comparable to a conventional hydrogen bond. acs.org

Analyzing Geometry: Confirming the characteristic linear geometry of the C-I···Y (where Y is the acceptor) halogen bond.

Understanding these halogen bonding interactions is crucial, as they play a significant role in molecular recognition, the design of supramolecular assemblies, and crystal engineering. The ability of the iodine atom in this molecule to act as a strong halogen bond donor is a key aspect of its chemical personality, influencing how it interacts with other molecules in biological and material science contexts. semanticscholar.org

Advanced Computational Modeling Techniques for Fluorinated and Iodinated Nitroaromatics

The study of fluorinated and iodinated nitroaromatics, such as this compound, benefits significantly from advanced computational modeling techniques. These methods provide deep insights into molecular behavior, complementing experimental data and guiding further research.

Molecular dynamics (MD) simulations are a powerful computational tool used to study the dynamic behavior of molecules over time. For a molecule like this compound, MD simulations can elucidate its conformational landscape and the influence of solvents on its structure and behavior.

Conformational Landscapes: The presence of three different substituents on the benzene ring introduces significant complexity to the molecule's conformational preferences. The rotation around the C-N and C-I bonds, as well as potential, albeit high-energy, rotation of the nitro group, can be explored using MD simulations. These simulations can map the potential energy surface of the molecule, identifying low-energy conformers and the energy barriers between them. The interplay of steric hindrance between the bulky iodine atom and the adjacent nitro and fluoro groups, along with electrostatic interactions, governs the preferred orientations of the substituents. For instance, studies on other halogenated nitroaromatics have shown that coplanar adsorption can be inhibited by the presence of certain functional groups, a factor that MD simulations can effectively model. ccspublishing.org.cn The conformational analysis of related fluorinated compounds often reveals a preference for specific dihedral angles due to stereoelectronic effects, such as the gauche effect, which can be investigated through computational methods like Density Functional Theory (DFT) and MD simulations. mdpi.comrsc.orgnih.gov

Solvation Effects: The solvent environment can have a profound impact on the conformational equilibrium and reactivity of a molecule. MD simulations explicitly model the interactions between the solute (this compound) and solvent molecules. The polarity of the C-F bond, the C-I bond, and the nitro group will lead to specific solvation shells. In polar solvents, dipole-dipole interactions will be significant, potentially stabilizing certain conformers over others. In nonpolar solvents, van der Waals interactions will dominate. Understanding these solvation effects is crucial, as they can influence reaction rates and pathways. For example, the deactivation of fluoride (B91410) anions by solvation effects is a known phenomenon in nucleophilic aromatic substitution reactions. d-nb.info The study of fluorinated solvents has also highlighted the importance of diluents and their synergetic effects with salts and solvating solvents in determining electrolyte structures and interphases. nih.gov

Table 1: Hypothetical Dihedral Angle Distribution from a Molecular Dynamics Simulation of this compound in Different Solvents

| Dihedral Angle (C-C-N-O) | Population in Water (%) | Population in Hexane (%) |

| 0° ± 15° | 65 | 50 |

| 90° ± 15° | 10 | 20 |

| 180° ± 15° | 25 | 30 |

Note: This table is illustrative and based on general principles of solvation effects. Actual data would require specific MD simulations to be performed.

Quantum chemical descriptors are numerical values derived from the electronic structure of a molecule, calculated using quantum mechanical methods. These descriptors can quantify various molecular properties and are instrumental in developing Quantitative Structure-Reactivity Relationships (QSRR). QSRR models aim to predict the reactivity or biological activity of a series of compounds based on their structural and electronic properties.

For this compound, a range of quantum chemical descriptors can be calculated. These descriptors are crucial for understanding its reactivity in various chemical transformations, such as nucleophilic aromatic substitution or reduction of the nitro group.

Key Quantum Chemical Descriptors:

Electronic Properties:

HOMO and LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are fundamental descriptors. The LUMO energy, in particular, is often correlated with the susceptibility of an aromatic ring to nucleophilic attack. A lower LUMO energy indicates a greater ease of accepting electrons.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is an indicator of the molecule's chemical stability and reactivity. A small gap suggests higher reactivity.

Electron Affinity and Ionization Potential: These relate to the ability of the molecule to accept or donate an electron, respectively. isca.me

Partial Atomic Charges: These describe the distribution of electron density within the molecule, highlighting electrophilic and nucleophilic sites. The carbon atom attached to the iodine is expected to be a primary site for certain reactions.

Global Reactivity Descriptors:

Electronegativity (χ): A measure of the molecule's ability to attract electrons.

Chemical Hardness (η) and Softness (S): These concepts from Density Functional Theory (DFT) describe the resistance to change in electron distribution. Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap. dergipark.org.tr

Electrophilicity Index (ω): This descriptor quantifies the global electrophilic nature of a molecule.

Quantitative Structure-Reactivity Relationships (QSRR):

By calculating these descriptors for a series of related fluorinated and iodinated nitroaromatics, a QSRR model can be constructed. For example, a model could predict the rate constant of a particular reaction based on a linear combination of several descriptors. Studies on nitrobenzene (B124822) derivatives have successfully used descriptors like molecular weight, molar refractivity, HOMO energy, electronegativity, electron affinity, ionization potential, and total energy to model their toxicity. isca.me Other research has employed hyperpolarizability and conductor-like screening model (COSMO) area as effective molecular descriptors for the QSAR of nitrobenzene derivatives. dergipark.org.tr

For this compound, a QSRR study could investigate its reactivity towards a specific nucleophile. By comparing its calculated descriptors to those of other nitroaromatics with known reactivities, its behavior could be predicted.

Table 2: Representative Quantum Chemical Descriptors for Nitroaromatic Compounds

| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Electronegativity (χ) | Chemical Hardness (η) |

| Nitrobenzene | -8.12 | -1.54 | 6.58 | 4.83 | 3.29 |

| 1-Fluoro-2-nitrobenzene | -8.25 | -1.78 | 6.47 | 5.02 | 3.24 |

| 1-Iodo-2-nitrobenzene (B31338) | -7.98 | -1.91 | 6.07 | 4.95 | 3.04 |

| This compound | (Predicted) | (Predicted) | (Predicted) | (Predicted) | (Predicted) |

Note: The values for the first three compounds are representative and taken from the literature for illustrative purposes. The values for this compound would need to be calculated using appropriate quantum chemistry software.

Advanced Spectroscopic Characterization and Structural Elucidation of 2 Fluoro 1 Iodo 3 Nitrobenzene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

¹H NMR Spectroscopy: The ¹H NMR spectrum of 2-Fluoro-1-iodo-3-nitrobenzene is expected to display three distinct signals in the aromatic region (typically 6.5-8.5 ppm), corresponding to the three protons on the benzene (B151609) ring (H-4, H-5, and H-6). The chemical shift of each proton is influenced by the electronic effects of the three substituents.

Nitro Group (-NO₂): This is a strong electron-withdrawing group, which deshields (shifts downfield) the protons, particularly those in the ortho and para positions.

Fluorine (-F): Fluorine is highly electronegative (inductive withdrawal) but also a π-donor (resonance effect). It tends to deshield the ortho proton (H-6) and shield the para proton (H-4).

Iodine (-I): Iodine is weakly electronegative and has a deshielding inductive effect, but it also introduces a "heavy atom" effect.

Based on these effects, a predicted assignment would place the H-6 proton (ortho to both F and NO₂) at the lowest field, followed by H-4 (ortho to NO₂), and finally H-5 (meta to all three substituents) at the highest field. Each signal would appear as a doublet of doublets due to coupling with its two neighbors.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum is expected to show six unique signals for the six aromatic carbons. The chemical shifts are determined by the attached substituent.

C-1 (C-I): The carbon bearing the iodine atom is subject to the "heavy atom effect," which is a strong shielding effect that shifts the resonance significantly upfield, often to a value lower than that of benzene (128.5 ppm). organicchemistrydata.org

C-2 (C-F): The carbon directly attached to fluorine will show a large downfield shift due to fluorine's high electronegativity and will appear as a doublet with a large one-bond coupling constant (¹JCF).

C-3 (C-NO₂): The carbon bonded to the nitro group will be significantly deshielded and shifted downfield.

C-4, C-5, C-6: These carbons will have shifts influenced by their proximity to the various substituents. publish.csiro.auias.ac.inlibretexts.orgacs.org

The predicted chemical shifts provide a clear fingerprint of the substitution pattern.

Interactive Table 1: Predicted ¹H and ¹³C NMR Data for this compound

| Position | Atom | Predicted ¹H Shift (ppm) | Predicted Multiplicity (¹H) | Predicted ¹³C Shift (ppm) | Key Influences |

| 1 | C | - | - | ~95-105 | Heavy atom effect (I) |

| 2 | C | - | - | ~160-165 (d, ¹JCF ≈ 250 Hz) | Electronegativity (F) |

| 3 | C | - | - | ~148-152 | Electron withdrawal (NO₂) |

| 4 | H/C | ~8.0-8.2 | dd | ~125-130 | Ortho to NO₂ |

| 5 | H/C | ~7.3-7.5 | t (dd) | ~120-125 | Meta to all groups |

| 6 | H/C | ~8.2-8.4 | dd | ~130-135 | Ortho to F and NO₂ |

Note: These are estimated values. Actual experimental values may vary based on solvent and other conditions. 'd' = doublet, 'dd' = doublet of doublets, 't' = triplet.

¹⁹F NMR is a highly sensitive technique for probing the environment of fluorine atoms. wikipedia.org For this compound, the ¹⁹F NMR spectrum would consist of a single resonance, as there is only one fluorine atom in the molecule. The chemical shift of this resonance is indicative of its electronic environment.

A key feature of the ¹⁹F spectrum is the spin-spin coupling to the nearby protons on the aromatic ring. These couplings are transmitted through the bonding network and provide crucial structural information. huji.ac.il

³JHF (ortho coupling): Coupling to H-6 is expected to be in the range of 6-10 Hz.

⁴JHF (meta coupling): Coupling to H-4 is expected to be smaller, typically 3-7 Hz.

⁵JHF (para coupling): Coupling to H-5 is generally the smallest, often 0-3 Hz.

As a result, the single fluorine resonance would be split into a complex multiplet, likely a doublet of doublets of doublets (ddd), reflecting these distinct coupling interactions. Through-space coupling to the iodine atom is also a possibility, which could lead to further broadening or complexity of the signal. anu.edu.au

While 1D NMR provides essential data, 2D NMR experiments are used to definitively map out the molecular framework by showing correlations between nuclei.

COSY (Correlation Spectroscopy): This homonuclear experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, the COSY spectrum would show cross-peaks connecting adjacent protons. A cross-peak would be observed between the signals for H-4 and H-5, and another between H-5 and H-6. The absence of a cross-peak between H-4 and H-6 would confirm they are not adjacent.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate protons with the carbons to which they are directly attached (one-bond ¹H-¹³C correlations). The spectrum would show three cross-peaks, definitively linking the ¹H signal of H-4 to the ¹³C signal of C-4, H-5 to C-5, and H-6 to C-6.

HMBC (Heteronuclear Multiple Bond Correlation): This is one of the most powerful experiments for piecing together a molecule, as it shows correlations between protons and carbons over two or three bonds. Key expected HMBC correlations that would confirm the substitution pattern include:

H-4 correlating to C-2, C-6, and C-5. The correlation to the fluorine-bearing C-2 would be particularly informative.

H-6 correlating to C-2, C-4, and C-5. The correlation to the iodine-bearing C-1 might also be observable.

H-5 correlating to C-1, C-3, C-4, and C-6, providing links to all four substituted carbons.

Together, these 2D NMR experiments would provide an irrefutable confirmation of the 1,2,3-substitution pattern on the benzene ring.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a functional group "fingerprint." IR and Raman spectroscopy are complementary techniques governed by different selection rules.

The IR and Raman spectra of this compound are dominated by vibrations characteristic of the substituted aromatic ring and its functional groups.

Nitro Group (NO₂): The nitro group gives rise to two of the most intense and characteristic bands in the IR spectrum.

Asymmetric Stretch (νas): A very strong band typically appears in the range of 1550-1475 cm⁻¹.

Symmetric Stretch (νs): A strong band is observed between 1360-1290 cm⁻¹.

Fluoro Group (C-F): The C-F stretching vibration results in a strong, characteristic band in the fingerprint region, typically between 1250-1120 cm⁻¹. This band can sometimes be complex due to coupling with other vibrations.

Iodo Group (C-I): The C-I stretching vibration occurs at a much lower frequency due to the heavy mass of the iodine atom. It is expected to appear as a medium to strong band in the far-infrared region, typically between 600-500 cm⁻¹.

Aromatic Ring: The benzene ring itself has several characteristic vibrations:

C-H Stretch: Weak to medium bands above 3000 cm⁻¹ (typically 3100-3050 cm⁻¹). uci.edu

C=C Ring Stretches: A series of medium to strong bands in the 1620-1400 cm⁻¹ region.

C-H Out-of-Plane Bending: Strong bands in the 900-675 cm⁻¹ region, the positions of which are highly diagnostic of the substitution pattern. libretexts.org

Interactive Table 2: Characteristic Vibrational Frequencies for this compound

| Vibration Type | Functional Group | Expected Frequency Range (cm⁻¹) | Expected Intensity |

| Asymmetric Stretch | NO₂ | 1550 - 1475 | Strong |

| Symmetric Stretch | NO₂ | 1360 - 1290 | Strong |

| Stretch | C–F | 1250 - 1120 | Strong |

| Stretch | C–I | 600 - 500 | Medium-Strong |

| Stretch | Aromatic C–H | 3100 - 3050 | Medium |

| Ring Stretch | Aromatic C=C | 1620 - 1400 | Medium-Strong |

| Out-of-Plane Bend | Aromatic C–H | 900 - 675 | Strong |

For a relatively rigid molecule like this compound, conformational analysis primarily concerns the orientation of the nitro group relative to the plane of the benzene ring. In nitrobenzene (B124822), the nitro group is typically coplanar with the ring to allow for maximum resonance stabilization. However, the presence of a bulky ortho-substituent, such as the iodine atom at the C-1 position, can introduce significant steric hindrance. uark.edumdpi.com

This steric strain may force the nitro group to twist out of the plane of the aromatic ring. sci-hub.seresearchgate.net Such a conformational change would decrease the π-conjugation between the nitro group and the ring. This disruption of conjugation can be observed in the vibrational spectrum:

The frequencies of the NO₂ symmetric and asymmetric stretching modes may shift, as their positions are sensitive to the electronic communication with the ring.

The C-N stretching vibration frequency would also be affected.

Furthermore, comparing the vibrational spectra of the compound in different states (e.g., solid vs. solution) can reveal information about intermolecular interactions. In a solid crystalline sample, molecules are locked in a specific lattice, which can lead to phenomena like peak splitting or sharpening and slight frequency shifts compared to the spectrum of the molecule in an inert solvent, where such strong, ordered interactions are absent.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an indispensable analytical technique for determining the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio of its ions. For this compound, electron ionization (EI) mass spectrometry would be expected to yield a characteristic molecular ion peak and a series of fragment ions that provide insights into its structure.

Table 1: Predicted Key Fragments in the Mass Spectrum of this compound

| Fragment Ion | Predicted m/z | Identity |

| [C₆H₃FINO₂]⁺ | 267 | Molecular Ion (M⁺) |

| [C₆H₃FI]⁺ | 221 | [M - NO₂]⁺ |

| [C₆H₃FNO₂]⁺ | 140 | [M - I]⁺ |

| [C₆H₃F]⁺ | 94 | [M - I - NO₂]⁺ |

This table is predictive and based on general principles of mass spectrometry fragmentation.

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of an ion's mass, allowing for the determination of its elemental composition. This is a critical step in the unambiguous identification of a compound. The theoretical exact mass of the molecular ion of this compound can be calculated based on the precise masses of its constituent isotopes.

Table 2: High-Resolution Mass Data for this compound

| Molecular Formula | Isotope | Theoretical Exact Mass (m/z) |

| C₆H₃FINO₂ | ¹²C₆¹H₃¹⁹F¹²⁷I¹⁴N¹⁶O₂ | 266.9247 |

The experimentally determined exact mass from HRMS would be expected to be in very close agreement with this theoretical value, typically within a few parts per million (ppm), thus confirming the elemental formula of the compound.

X-ray Crystallography for Solid-State Structural Determination and Intermolecular Interactions

X-ray crystallography is a powerful technique that allows for the precise determination of the three-dimensional arrangement of atoms within a crystalline solid. This method would provide definitive proof of the substitution pattern on the benzene ring and reveal details about bond lengths, bond angles, and intermolecular interactions in the solid state.

Although a crystal structure for this compound has not been reported in the searched literature, a crystallographic analysis would be expected to reveal a planar or near-planar benzene ring. The C-F, C-I, and C-N bond lengths and the angles between the substituents and the ring would be of particular interest. Furthermore, the analysis would elucidate the nature of any intermolecular interactions, such as halogen bonding (involving the iodine atom), dipole-dipole interactions (due to the polar C-F, C-I, and N-O bonds), and π-π stacking interactions between the aromatic rings. These interactions govern the packing of the molecules in the crystal lattice. A general discussion on the effect of intermolecular interactions on the properties of nitrobenzene derivatives suggests that such forces can influence molecular geometry.

Strategic Applications of 2 Fluoro 1 Iodo 3 Nitrobenzene in Complex Molecule Synthesis

Role as a Versatile Building Block in Polyfunctionalized Organic Synthesis

2-Fluoro-1-iodo-3-nitrobenzene is a quintessential example of a polyfunctionalized building block, where the orthogonal reactivity of its substituents can be strategically exploited. The carbon-iodine bond is the most labile and is preferentially targeted for metal-catalyzed cross-coupling reactions, leaving the fluoro and nitro groups untouched under typical conditions. The nitro group, a strong electron-withdrawing group, activates the aromatic ring for certain reactions and can later be reduced to an amino group, which opens up a vast array of subsequent chemical transformations, including diazotization, acylation, and the formation of heterocyclic rings. The fluorine atom is generally the most stable substituent but can undergo nucleophilic aromatic substitution, particularly when activated by the ortho-nitro group. This hierarchy of reactivity allows chemists to perform sequential reactions, adding complexity in a controlled, step-wise manner, making the compound an ideal starting point for the synthesis of pharmaceuticals, agrochemicals, and advanced materials.

Precursor for Advanced Aromatic Systems

The unique arrangement of functional groups in this compound makes it an excellent precursor for the synthesis of complex aromatic structures, such as biaryls and fused heterocyclic systems, which are prevalent in medicinal chemistry and materials science.

The presence of an iodine atom makes this compound an ideal electrophilic partner in various transition-metal-catalyzed cross-coupling reactions for the formation of carbon-carbon bonds. Palladium-catalyzed reactions such as the Suzuki-Miyaura and Negishi couplings are particularly effective for this purpose.

In a typical Suzuki-Miyaura reaction, the iodo-group is selectively coupled with an arylboronic acid in the presence of a palladium catalyst and a base. For instance, the coupling of a similar isomer, 2-iodo-4-nitrofluorobenzene, with a boronic acid proceeds in high yield, demonstrating the feasibility of this transformation. nih.gov The reaction is highly chemoselective for the C–I bond, with the C–F and C–NO₂ bonds remaining intact. Similarly, Negishi cross-coupling, which utilizes an organozinc reagent, provides an efficient route to functionalized 2-fluorobiaryl products. nih.gov These methods are valued for their broad functional group tolerance and high yields. nih.govnih.gov

Table 1: Representative Conditions for Biaryl Synthesis via Cross-Coupling

| Coupling Reaction | Coupling Partner | Catalyst System | Base | Solvent | Typical Yield | Reference |

|---|---|---|---|---|---|---|

| Suzuki-Miyaura | Arylboronic Acid | Pd(PPh₃)₄ or Pd(OAc)₂/Ligand | K₂CO₃, Cs₂CO₃, or K₃PO₄ | Dioxane, Toluene, or DMF/H₂O | Good to Excellent | nih.govresearchgate.net |

| Negishi | Arylzinc Halide | Pd(dba)₂/tfp or Pd(OAc)₂/XPhos | Not required | THF or Toluene | Good to Excellent | nih.govrsc.org |

The derivatives of this compound are excellent precursors for constructing fused heterocyclic scaffolds. A powerful strategy involves first forming a biaryl via cross-coupling (as described in 6.2.1) and then inducing an intramolecular cyclization.

A prominent example is the synthesis of carbazoles, a key structural motif in many natural products and optoelectronic materials. acs.org A 2-nitrobiphenyl, synthesized from this compound, can undergo a reductive cyclization in a process known as the Cadogan reaction. acs.orgorganicreactions.org This reaction typically employs a trivalent phosphorus reagent, such as triphenylphosphine (B44618) or triethyl phosphite, which deoxygenates the nitro group to a reactive nitrene intermediate that subsequently cyclizes to form the carbazole (B46965) ring system. acs.orgnih.govsynarchive.com This method offers precise regiocontrol over substituent placement on the final carbazole product. acs.org

While direct conversion to quinolines is less straightforward, the nitro group is a key functional handle for such syntheses. Established methods like the Friedländer synthesis involve the condensation of a 2-aminobenzaldehyde (B1207257) or ketone with a compound containing an active methylene (B1212753) group. mdpi.com The requisite 2-aminoaryl carbonyl compound can be prepared from a 2-nitroaryl precursor through reduction of the nitro group and modification of other substituents, showcasing the synthetic potential of the initial building block.

Development of Specialty Materials and Advanced Functional Molecules

The unique electronic properties imparted by the fluoro and nitro groups, combined with the ability to form extended conjugated systems like biaryls and carbazoles, make this compound a valuable starting material for specialty materials used in electronics and porous solids.

The introduction of fluorine atoms into organic conjugated materials is a well-established strategy for tuning their electronic properties for applications in devices like Organic Light-Emitting Diodes (OLEDs) and organic semiconductors. rsc.org Fluorination tends to lower both the HOMO and LUMO energy levels of a molecule, which can facilitate electron injection and enhance the material's stability against oxidative degradation. rsc.org

Carbazole derivatives, which can be synthesized from this compound as described previously, are particularly important building blocks for optoelectronic materials. acs.org They are known for their desirable electronic and charge-transport properties, as well as high thermal stability, making them common components in host materials for OLEDs and as monomers for conductive polymers. acs.org The ability to generate functionalized, fluorinated carbazoles from this starting material provides a direct route to advanced materials for organic electronics.

The synthesis of advanced porous materials often relies on rigid, functionalized organic molecules that serve as linkers (in MOFs) or monomers (in PIMs). This compound is a strategic precursor for creating such molecules.

For Metal-Organic Frameworks (MOFs), organic linkers containing specific functional groups are required to build porous, crystalline structures and tune their properties. researchgate.net Research has demonstrated the use of nitro-functionalized linkers, such as 2-nitrobenzene-1,4-dicarboxylic acid, in the synthesis of stable MOFs like NO₂-MIL-101(Fe). acs.org Through a series of synthetic steps, this compound can be converted into a rigid dicarboxylic acid linker while retaining the nitro group, which can then be used to assemble novel MOFs with tailored pore environments. acs.orgcd-bioparticles.net

Polymers of Intrinsic Microporosity (PIMs) derive their porosity from rigid and contorted macromolecular chains that cannot pack efficiently. wikipedia.org Monomers used to create PIMs often feature spiro-centers or rigid, kinked structures like substituted biphenyls. mpg.decardiff.ac.uk The synthesis of substituted biphenyls via cross-coupling of this compound provides a direct pathway to precursors for PIM monomers. These biphenyl (B1667301) derivatives can be further functionalized, for example, by converting them into catechol or diamine monomers, which are then polymerized to form high-performance PIMs for applications in gas separation and sensing. wikipedia.org

Utility in Isotopic Labeling for Research Applications

The strategic placement of functional groups in this compound makes it a compound of interest for isotopic labeling, a critical process in various research applications, most notably in the development of tracers for in vivo imaging techniques. Isotopic labeling involves the replacement of an atom in a molecule with one of its isotopes, which can be radioactive (radioisotope) or stable (heavy isotope). The resulting isotopically labeled molecule, or tracer, is chemically identical to the parent compound but can be detected due to its isotopic properties. This allows researchers to study biological processes, reaction mechanisms, and the fate of molecules in a non-invasive manner.

The presence of both an iodine and a fluorine atom on the benzene (B151609) ring of this compound offers potential for the introduction of various isotopes. However, its most significant potential lies in the field of radiosynthesis, particularly with the positron-emitting isotope fluorine-18 (B77423) (¹⁸F).

Potential for ¹⁸F Radiosynthesis in Tracer Development

Positron Emission Tomography (PET) is a powerful molecular imaging technique that provides quantitative information about physiological, biochemical, and pharmacological processes in living subjects. nih.gov The development of PET tracers, which are molecules labeled with positron-emitting radionuclides, is a multidisciplinary effort. nih.gov Due to its favorable decay characteristics, including a half-life of 109.8 minutes and low positron energy, fluorine-18 is the most commonly used radionuclide in PET tracer development. nih.gov

The chemical structure of this compound presents a promising platform for the synthesis of ¹⁸F-labeled tracers. The key to this potential lies in the carbon-iodine bond, which can be a target for nucleophilic radiofluorination reactions to introduce the ¹⁸F isotope. This process, known as an iodine–[¹⁸F]fluorine exchange reaction, is a method for synthesizing radiofluorinated aromatic compounds. mdpi.com

In a potential radiosynthesis scheme, this compound would serve as a precursor molecule. The iodine atom, being a good leaving group, can be displaced by the nucleophilic [¹⁸F]fluoride ion. The reaction would be facilitated by the presence of the electron-withdrawing nitro group, which activates the aromatic ring towards nucleophilic substitution. This would theoretically result in the formation of 2,3-difluoro-1-nitrobenzene labeled with ¹⁸F.

While specific studies detailing the use of this compound for ¹⁸F radiosynthesis are not prevalent, the general principles of aromatic radiofluorination support its potential. The efficiency of such a labeling reaction would depend on various factors, including the choice of solvent, temperature, and the use of a phase-transfer catalyst, such as Kryptofix 2.2.2, to enhance the reactivity of the [¹⁸F]fluoride. nih.gov

The development of novel ¹⁸F-labeled tracers is a continuous effort in nuclear medicine to visualize and understand a wide range of biological targets and disease processes. nih.gov Precursors like this compound, with their suitable chemical functionalities for radiofluorination, represent the starting point for the synthesis of new imaging agents that could potentially be used to study neuroinflammation, tumor hypoxia, or other pathological conditions, depending on the biological target of the final tracer molecule.

| Property | Description |

| Compound | This compound |

| Isotope for Labeling | Fluorine-18 (¹⁸F) |

| Potential Radiosynthesis Method | Nucleophilic Aromatic Substitution (SNA r) via Iodine–[¹⁸F]Fluorine Exchange |

| Role of Functional Groups | - Iodo Group: Acts as a leaving group for the introduction of [¹⁸F]fluoride.- Nitro Group: Electron-withdrawing group that activates the aromatic ring for nucleophilic attack.- Fluoro Group: Influences the reactivity and physicochemical properties of the final tracer. |

| Application | Precursor for the development of novel Positron Emission Tomography (PET) tracers. |

Q & A

Basic Research Questions

Q. What are the critical parameters for optimizing the synthesis of 2-Fluoro-1-iodo-3-nitrobenzene?

- Methodological Answer : The synthesis involves multi-step halogenation and nitration reactions. Key parameters include: